molecular formula C5H7N3O2 B6617539 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1267908-61-1

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B6617539
CAS No.: 1267908-61-1
M. Wt: 141.13 g/mol
InChI Key: ABPKKJOVIOSAOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that the 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The 1,2,3-triazole ring can form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

They have also been used to create antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 . This suggests that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid may affect similar pathways.

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.

Result of Action

Compounds with a 1,2,3-triazole ring have shown antifungal , antimicrobial , antiviral , anticancer , and other biological activities. This suggests that this compound may have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under metal-free conditions , suggesting that the presence or absence of certain metals could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles under metal-free conditions . Another approach involves the reaction of 2-azidoacetamides with 4-benzyl- and 4-phenoxyacetoacetic acids in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes.

Properties

IUPAC Name

2-(5-methyltriazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-2-6-7-8(4)3-5(9)10/h2H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKKJOVIOSAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid
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2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid
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2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid
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2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid
Reactant of Route 5
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid
Reactant of Route 6
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid

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